

A Comprehensive Technical Guide to DBCO-Acid for Advanced Bioconjugation

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dibenzocyclooctyne-acid (**DBCO-acid**), a key reagent in copper-free click chemistry. It covers its fundamental properties, detailed experimental protocols for its application in bioconjugation, and illustrates relevant workflows and biological pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical biology, drug development, and materials science.

Core Properties of DBCO-Acid

DBCO-acid is a heterobifunctional linker that contains a strained dibenzocyclooctyne (DBCO) moiety and a terminal carboxylic acid. The DBCO group's high ring strain enables it to react rapidly and specifically with azide-functionalized molecules through a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "copper-free click chemistry" because it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst. The carboxylic acid group provides a versatile handle for conjugation to amine-containing molecules after activation.

Physicochemical Data

The key physicochemical properties of **DBCO-acid** are summarized in the table below.



Property	Value	References	
CAS Number	1353016-70-2	[1][2][3][4]	
Molecular Weight	305.33 g/mol	[4][5]	
Molecular Formula	C19H15NO3	[1][2][4]	
Synonyms	Dibenzocyclooctyne Acid, DBCO-COOH, [1][3] Azadibenzocyclooctyne acid		
Appearance	White to light grey solid	[4]	
Solubility	Soluble in DMSO, DMF, THF	[1][2][3][4]	
Storage Conditions	-20°C, desiccated		

Experimental Protocols

The following sections provide detailed methodologies for the two primary steps in utilizing **DBCO-acid** for bioconjugation: activation of the carboxylic acid and the subsequent copper-free click chemistry reaction.

Activation of DBCO-Acid for Amine Coupling

To conjugate **DBCO-acid** to a molecule containing a primary amine (e.g., a protein, peptide, or amino-modified oligonucleotide), the carboxylic acid group must first be activated to form a more reactive species, typically an NHS (N-hydroxysuccinimide) ester. This can be achieved using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Protocol: Activation of DBCO-Acid with EDC and NHS

- Reagent Preparation:
 - Dissolve **DBCO-acid** in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL).



- Prepare stock solutions of EDC and NHS (or sulfo-NHS for aqueous reactions) in anhydrous DMF or DMSO.
- Activation Reaction:
 - In a suitable reaction vessel, combine DBCO-acid, EDC, and NHS. A common molar ratio is 1:1.2:1.2 (DBCO-acid:EDC:NHS).
 - Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring to form the DBCO-NHS ester.
- Conjugation to Amine-Containing Molecule:
 - Add the freshly prepared DBCO-NHS ester solution to your amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4). A 10- to 20-fold molar excess of the DBCO-NHS ester to the amine-containing molecule is a common starting point.
 - Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.
- Quenching and Purification:
 - Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
 - Remove excess, unreacted DBCO-NHS ester using a desalting column or dialysis.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Once your molecule of interest is functionalized with a DBCO group, it can be conjugated to a molecule containing an azide group via a copper-free click reaction.

Protocol: DBCO-Azide Click Chemistry Reaction

- Reagent Preparation:
 - Prepare the DBCO-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH
 7.4). Avoid buffers containing sodium azide.



 Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

Click Reaction:

- Add the azide-containing molecule to the solution of the DBCO-functionalized molecule. A
 2- to 4-fold molar excess of the azide-containing molecule is typically used to ensure efficient conjugation.
- Incubate the reaction mixture. Reaction times can vary from 2-4 hours at room temperature to overnight at 4°C, depending on the reactants and their concentrations.
- Analysis and Purification:
 - The progress of the reaction can be monitored by techniques such as SDS-PAGE, which will show a band shift corresponding to the increased molecular weight of the conjugate.
 - If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).

Summary of Quantitative Experimental Parameters

The following table summarizes key quantitative parameters for the experimental protocols described above.

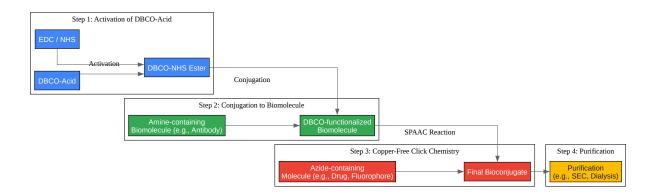


Parameter	Typical Value/Range	Conditions	References
Molar Excess (EDC/NHS to DBCO-acid)	1.2 - 2 fold	Room Temperature, 15-30 min	[2]
Molar Excess (DBCO- NHS ester to Protein)	10 - 20 fold	Room Temperature, 1-2 hours or 4°C, 2-4 hours	[6]
Molar Excess (Azide to DBCO)	2 - 4 fold	4°C to Room Temperature, 2-12 hours	[7]
Reaction pH (Amine Coupling)	7.2 - 8.0	Amine-free buffer (e.g., PBS)	
Reaction pH (SPAAC)	7.4	Aqueous buffer (e.g., PBS)	-
Quenching Agent Concentration	50 - 100 mM	Tris-HCl or Glycine	[5]

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for bioconjugation using **DBCO-acid** and a biological signaling pathway that can be investigated using molecules labeled with this technology.

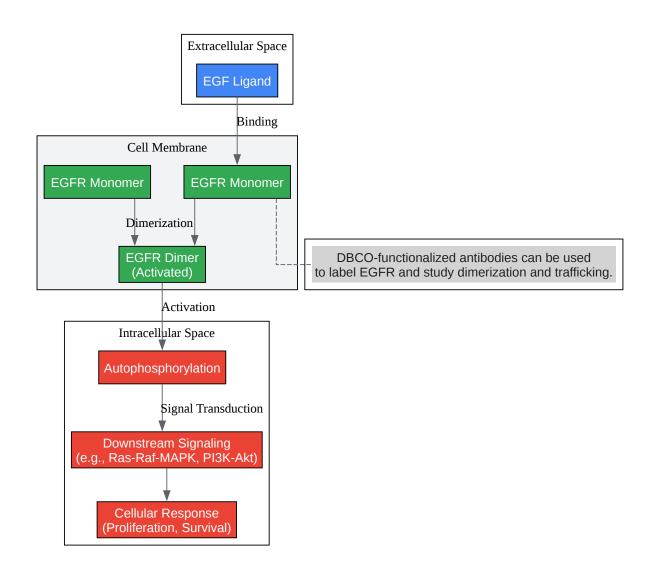




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Bioconjugation workflow using **DBCO-acid**.





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EGFR signaling pathway activation.



Applications in Research and Development

The unique properties of **DBCO-acid** make it a powerful tool in various applications:

- Antibody-Drug Conjugates (ADCs): The precise and stable conjugation chemistry enabled by DBCO-acid is critical for the development of ADCs, where a cytotoxic drug is attached to a monoclonal antibody for targeted cancer therapy.
- Fluorescent Labeling and Imaging: DBCO-acid can be used to attach fluorescent probes to biomolecules, enabling the visualization of their localization and trafficking in live cells and organisms.
- Surface Modification: The functionalization of surfaces (e.g., nanoparticles, microarrays) with DBCO groups allows for the specific immobilization of azide-containing biomolecules.
- Proteomics and Activity-Based Protein Profiling: DBCO-acid can be incorporated into probes to study protein function and interactions within complex biological systems.

In conclusion, **DBCO-acid** is a versatile and indispensable reagent for modern bioconjugation. Its ability to participate in rapid and bioorthogonal copper-free click chemistry reactions provides researchers and drug developers with a robust method for creating precisely engineered biomolecular conjugates for a wide array of applications.

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